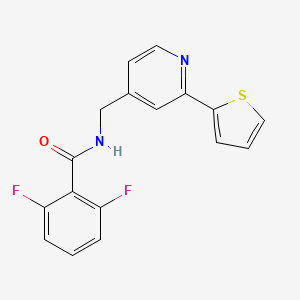

2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Description

2,6-Difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a 2,6-difluorobenzamide core linked to a pyridine-methyl moiety substituted with a thiophene ring at the 2-position. This structure combines aromatic fluorination with a hybrid pyridine-thiophene system, which may confer unique physicochemical and biological properties.

Key structural features include:

- 2,6-Difluorobenzamide group: Enhances metabolic stability and influences electronic properties.

Properties

IUPAC Name |

2,6-difluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2OS/c18-12-3-1-4-13(19)16(12)17(22)21-10-11-6-7-20-14(9-11)15-5-2-8-23-15/h1-9H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEIZABRKDWNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic synthesis. One common route includes:

-

Formation of the Pyridine-Thiophene Intermediate: : The initial step involves the coupling of a thiophene derivative with a pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents .

-

Introduction of the Benzamide Moiety: : The intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound. This step typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

-

Substitution Reactions: : The fluorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions. Common reagents include alkoxides, amines, and thiols.

-

Oxidation and Reduction: : The thiophene and pyridine rings can undergo oxidation and reduction reactions. For example, thiophene can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Coupling Reactions: : The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products

Substitution: Depending on the nucleophile, products can include alkylated, aminated, or thiolated derivatives.

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Reduced forms of the pyridine or thiophene rings.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide exhibit antiviral properties. For example, derivatives containing pyridine and thiophene moieties have shown effectiveness against various viruses, including HIV and cytomegalovirus. A study demonstrated that specific structural modifications enhanced the efficacy of these compounds against resistant strains of viruses, suggesting that this compound may also possess similar properties .

Anticancer Properties

The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways has been explored. Kinase inhibitors are crucial in cancer therapy as they can disrupt tumor growth and proliferation. The benzamide group in this compound is particularly noted for its interactions with kinase targets, potentially leading to the development of selective anticancer agents .

Case Study 1: Antiviral Efficacy

In a study published in MDPI, a series of thiophene-containing compounds were tested for their antiviral activity against HIV. The results indicated that modifications at the pyridine ring significantly improved potency against resistant strains. The study highlighted that compounds with similar structures to this compound could be promising candidates for further development .

| Compound | EC50 (µM) | Viral Strain |

|---|---|---|

| Compound A | 0.02 | Wild-type HIV |

| Compound B | 0.05 | Y181C Mutant |

| Compound C | 0.03 | K103N Mutant |

Case Study 2: Anticancer Activity

Another study focused on the kinase inhibitory activity of benzamide derivatives showed that certain modifications could lead to enhanced selectivity and potency against various cancer cell lines. The findings suggested that compounds with structural similarities to this compound could provide a scaffold for developing new anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 0.15 | MCF7 (Breast Cancer) |

| Compound E | 0.10 | A549 (Lung Cancer) |

| Compound F | 0.20 | HeLa (Cervical Cancer) |

Material Science Applications

Beyond biological applications, this compound's unique chemical structure allows for potential uses in material science, particularly in developing organic semiconductors and sensors due to its electron-rich thiophene and pyridine rings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance binding affinity and selectivity by participating in unique interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Fluorination vs. Chlorination : The 2,6-difluoro substitution in the target compound contrasts with dichloro analogs (e.g., compound 1 in ), where chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine .

- Thiophene-Pyridine vs. Pyrimidine Systems : The thiophene-pyridine hybrid in the target compound differs from pyrimidine-based benzamides (), which often exhibit stronger hydrogen-bonding interactions due to additional nitrogen atoms .

- Triazole-Thione vs. Benzamide Core : Triazole-thiones () feature a sulfur-rich scaffold with tautomeric behavior, unlike the rigid benzamide backbone of the target compound .

Spectroscopic Distinctions

- IR Spectroscopy : The absence of νC=S (~1250 cm⁻¹) and νS-H (~2500–2600 cm⁻¹) in the target compound distinguishes it from triazole-thiones () and thioether derivatives () .

- NMR Profiles : Aromatic proton signals in the target compound (δH ~6.5–8.5 ppm) are expected to differ from pyrimidine-based analogs (e.g., δH 8.34 ppm for pyrimidine protons in ) due to electronic effects of fluorine and sulfur .

Biological Activity

2,6-Difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzamide structure with two fluorine atoms at the 2 and 6 positions and a side chain consisting of a thiophene and a pyridine derivative. This unique structure is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds with similar structures. For instance:

- Inhibition of Tumor Growth : A study demonstrated that compounds containing thiophene and pyridine rings showed significant inhibition of tumor growth in various cancer cell lines. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | < 1.0 |

| Similar Compound A | MCF7 | 0.64 |

| Similar Compound B | A549 | 0.35 |

Antiviral Activity

Research into N-Heterocycles has shown promising antiviral effects against viruses such as human cytomegalovirus (HCMV) and polyomavirus. Compounds structurally related to our target compound have demonstrated high efficacy in inhibiting viral replication .

Antibacterial Activity

The antibacterial properties of thiophene-containing compounds have been well documented. For example, derivatives have shown effectiveness against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies

- Case Study on Antitumor Efficacy : In vivo studies using mouse models for colon cancer indicated that derivatives similar to this compound significantly reduced tumor size compared to controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

- Antiviral Screening : In vitro assays showed that a related compound inhibited HCMV replication by more than 90% at concentrations below 10 μM, highlighting the potential of thiophene-pyridine derivatives in antiviral drug development .

Mechanistic Insights

The biological activity of this compound can be attributed to:

Q & A

Q. What synthetic routes are optimal for preparing 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a pyridine-thiophene intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or CH₂Cl₂) under nitrogen .

- Intermediate preparation : The pyridine-thiophene moiety can be synthesized via Suzuki-Miyaura coupling between 2-thiopheneboronic acid and a bromopyridine derivative, catalyzed by Pd(PPh₃)₄ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor reaction progress via TLC and confirm purity by HPLC (>98%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for fluorine atoms (δ ~110-120 ppm for ¹³C-F) and thiophene protons (δ ~6.8-7.5 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Q. What in vitro assays are recommended for initial pharmacological screening?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Membrane permeability : Caco-2 monolayer assay to predict oral bioavailability .

Advanced Research Questions

Q. How does the thiophene moiety influence binding affinity compared to other heterocycles (e.g., furan, pyrazole)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituted heterocycles and compare IC₅₀ values in enzyme assays.

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions between the thiophene sulfur and hydrophobic enzyme pockets (e.g., ATP-binding sites) .

- Data interpretation : Thiophene’s electron-rich π-system often enhances binding via van der Waals interactions, as seen in kinase inhibitors .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities, and what challenges arise during refinement?

- Methodological Answer :

- Crystallization : Optimize solvent (e.g., DMSO/water) and slow evaporation to obtain high-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELXT for structure solution .

- Refinement challenges : Address disorder in the thiophene-pyridine linkage using restraints (DFIX, SIMU) in SHELXL. Validate with R₁ < 5% and wR₂ < 12% .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Compare protocols for cell lines (e.g., passage number), serum concentration, and incubation time .

- Compound stability : Test degradation in DMSO stock solutions via LC-MS over 72 hours .

- Meta-analysis : Use tools like RevMan to statistically aggregate data, adjusting for variables like purity (>95% vs. <90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.